molecular formula C8H12N2O B12870676 N,N,4-Trimethyl-1H-pyrrole-2-carboxamide

N,N,4-Trimethyl-1H-pyrrole-2-carboxamide

Cat. No.: B12870676
M. Wt: 152.19 g/mol
InChI Key: CMISHEJEPMDLSW-UHFFFAOYSA-N
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Description

N,N,4-Trimethyl-1H-pyrrole-2-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery, particularly as a derivative of the pyrrole-2-carboxamide scaffold. This scaffold has been identified as a critical pharmacophore in the development of novel therapeutic agents. Recent structure-guided drug design efforts have highlighted pyrrole-2-carboxamides as potent inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3), a promising target for new anti-tuberculosis treatments . These inhibitors work by disrupting the transport of mycolic acids, which are essential components of the cell wall in Mycobacterium tuberculosis . The specific substitution pattern on the pyrrole ring and the carboxamide group is crucial for biological activity and optimizing drug-like properties, such as metabolic stability and minimizing hERG channel inhibition . Furthermore, pyrrole derivatives are frequently studied for their broad physiological activities, as they are found in various natural products and are produced in biological systems through pathways like the Maillard reaction . This compound is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

N,N,4-trimethyl-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C8H12N2O/c1-6-4-7(9-5-6)8(11)10(2)3/h4-5,9H,1-3H3

InChI Key

CMISHEJEPMDLSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC(=C1)C(=O)N(C)C

Origin of Product

United States

Preparation Methods

Preparation of 4-Methylpyrrole-2-carboxylic Acid

A key precursor is 4-methylpyrrole-2-carboxylic acid, which can be synthesized via multi-step reactions involving:

  • Treatment with hydrogen chloride.
  • Use of sodium methoxide.
  • Neutralization with aqueous sodium hydroxide in ethanol.

This process yields the methyl-substituted pyrrole carboxylic acid, which serves as the backbone for further amide formation.

Conversion to N,N-Dimethylpyrrole-2-carboxamide

The carboxylic acid is then converted to the corresponding amide. For N,N-dimethyl derivatives, the amide nitrogen is methylated, often by:

  • Activation of the carboxylic acid (e.g., via acid chlorides or coupling reagents).
  • Reaction with dimethylamine or methylation of the amide nitrogen post-amide formation.

N,N-dimethyl-1H-pyrrole-2-carboxamide synthesis is well-documented and serves as a close analog to the target compound, differing mainly by the additional methyl group at the 4-position of the pyrrole ring.

Introduction of the 4-Methyl Group

The methyl group at the 4-position of the pyrrole ring can be introduced either:

  • By starting with a 4-methyl-substituted pyrrole derivative.
  • Or by selective methylation of the pyrrole ring post-amide formation, though the former is more common due to regioselectivity concerns.

Detailed Synthetic Route Example

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of 4-methylpyrrole-2-carboxylic acid Hydrogen chloride, sodium methoxide, NaOH/ethanol Variable (reported ~70-80%) Multi-step reaction, careful pH control needed
2 Conversion to acid chloride Vilsmeier reagent (POCl3/DMF) High Activates acid for amide formation
3 Amination to form carboxamide Dimethylamine or methylamine derivatives Good to excellent Direct amidation or via acid chloride intermediate
4 N,N-dimethylation of amide nitrogen Methylation agents (e.g., methyl iodide) or use of dimethylamine Moderate to high Ensures N,N-dimethyl substitution

Alternative and Advanced Methods

  • N-Aminopyrrole Formation: Some methods involve the formation of N-aminopyrroles via treatment of pyrrole carboxamides with NaOH, NH4Cl, and NaClO, which can be intermediates for further functionalization.
  • Non-traditional Bond Formation: Recent research explores de novo pyrrole synthesis and amide bond formation using novel reagents and catalysts to improve yields and selectivity.

Research Findings and Practical Considerations

  • The use of the Vilsmeier reagent for acid chlorination is a practical and efficient method to activate the carboxylic acid for subsequent amide formation.
  • Methylation steps require careful control to avoid over-alkylation or side reactions.
  • Yields can vary depending on substituents; for example, electron-withdrawing groups on the pyrrole ring can reduce yields in analogous syntheses.
  • The synthetic route is adaptable for scale-up, given the availability of starting materials and reagents.

Summary Table of Key Data

Parameter Value Source
Molecular Formula C8H12N2O
Molecular Weight 152.19 g/mol
CAS Number 40611-90-3
Precursor 4-Methylpyrrole-2-carboxylic acid
Activation Reagent Vilsmeier reagent (POCl3/DMF)
Amination Agent Dimethylamine
Typical Yield 70-85% overall

Chemical Reactions Analysis

Types of Reactions: N,N,4-Trimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications .

Scientific Research Applications

N,N,4-Trimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N,4-Trimethyl-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial DNA replication, leading to antimicrobial effects . The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons with Analogous Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The N,N-dimethyl group in N,N,4-Trimethyl-1H-pyrrole-2-carboxamide increases lipophilicity compared to compounds with polar substituents like 4-Bromo-N-(3-hydroxyphenyl)-1H-pyrrole-2-carboxamide () .
  • Bulky substituents (e.g., adamantyl in 4x ) elevate molecular weight and may hinder bioavailability despite enhancing target binding .

Crystallographic and Conformational Differences: N-Nitro-1H-pyrrole-2-carboxamide exhibits a longer N2–C5 bond length (1.404 Å) compared to 1-Benzyl-N-methyl-1H-pyrrole-2-carboxamide (1.334 Å), attributed to steric and electronic effects of the nitro group .

Thermal Stability: Methylated derivatives (e.g., 4x and 4y) show higher melting points (>150°C) compared to non-methylated analogs, suggesting improved crystalline stability .

Key Inferences for this compound:

  • The N,N-dimethyl group may enhance CYP450 metabolic stability , as seen in similar compounds () .
  • Lack of electronegative substituents (e.g., bromine or nitro groups) may limit direct DNA-targeted activity but could favor kinase or protease inhibition .

Q & A

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Apply the Newcastle-Ottawa Scale (NOS) to assess methodological quality in published studies. Prioritize data from studies with rigorous controls (e.g., dose-response validation, standardized assays like enzyme inhibition IC₅₀ measurements). Cross-validate findings using orthogonal techniques (e.g., SPR for binding kinetics vs. cellular assays for functional activity) .

Q. How can structure-activity relationship (SAR) studies improve the compound’s pharmacological profile?

  • Methodological Answer : Systematically modify substituents (e.g., replacing N-methyl with cyclopropyl or fluorinated groups) and evaluate changes in potency, selectivity, and metabolic stability. Use in vitro ADME assays (e.g., microsomal stability, CYP450 inhibition) to prioritize analogs. SAR trends in related compounds (e.g., enhanced activity with trifluoromethyl groups) suggest viable optimization paths .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement by measuring protein thermal stabilization in cell lysates .
  • CRISPR-Cas9 Knockout Models : Compare activity in wild-type vs. target gene-knockout cell lines to establish specificity .
  • Transcriptomics/Proteomics : Identify downstream pathways affected by treatment (e.g., RNA-seq or LC-MS/MS) .

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